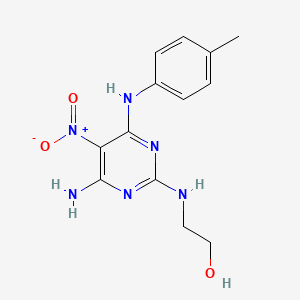

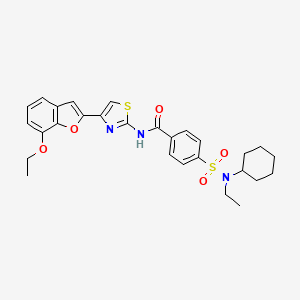

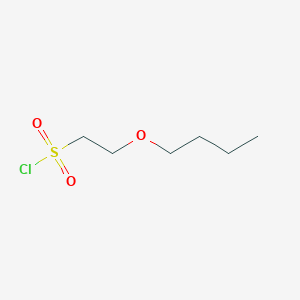

![molecular formula C9H14BNO4S B2494179 [4-[(乙基磺酰氨基)甲基]苯基]硼酸 CAS No. 1509931-31-0](/img/structure/B2494179.png)

[4-[(乙基磺酰氨基)甲基]苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to "[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid" involves multi-step chemical processes that include the introduction of sulfonylamino groups, boronic acid functionalities, and specific alkyl or aryl groups. For instance, compounds showing potent activity in certain biological systems have been synthesized by introducing hydrophobic and sigma electron-withdrawing substituents, suggesting the importance of specific substituents in enhancing activity (Kawashima et al., 1995).

Molecular Structure Analysis

The molecular structure of derivatives closely related to "[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid" has been determined using techniques such as X-ray crystallography. These structures reveal the presence of three different substituents attached to a central C-H group, demonstrating the compound's complex structure and potential for diverse chemical reactivity (Zhang et al., 2017).

Chemical Reactions and Properties

Boronic acids, including the discussed compound, act as catalysts in various chemical reactions. For example, they have been shown to catalyze dehydrative condensation between carboxylic acids and amines, highlighting their role in facilitating bond formation and their potential in synthetic organic chemistry (Wang et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior, of boronic acid derivatives are critical for their applications. Studies have shown that certain boronic acids exhibit superior solubility in aqueous solutions and have the ability to complex with glycosides under physiologically relevant conditions, making them suitable for biological applications (Dowlut & Hall, 2006).

Chemical Properties Analysis

The chemical properties of "[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid" derivatives, such as reactivity towards different chemical groups and stability under various conditions, are foundational for their application in organic synthesis and material science. For instance, the introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application due to the unique reactivity and functionality of these groups (Zhang et al., 2017).

科学研究应用

化学中的多功能化合物

- 合成中间体和构建模块:硼酸及其衍生物,如4-[(乙磺胺基)甲基]苯硼酸,在各种化学反应中被用作合成中间体和构建模块。它们在传感、蛋白质操作、治疗、生物标记和分离过程中具有应用(Zhang et al., 2017)。

生物化学和医学

- 糖结合硼酸:一类新型的糖结合硼酸已经被开发出来。这些硼酸在水溶剂中表现出优越的性能,并且可以在生理条件下复合模型糖基吡喃糖,有助于设计细胞表面糖蛋白的受体和传感器(Dowlut & Hall, 2006)。

- 生物应用的荧光传感器:硼酸衍生物已被用作荧光传感器,用于检测活细胞中的次氯酸,展示了它们在生物医学成像和诊断中的潜力(Liu, Vedamalai, & Wu, 2013)。

纳米技术

- 纳米技术中的光学调制:嵌入到碳纳米管上的苯硼酸表现出光致发光量子产率的变化,响应糖类结合。这种应用对于新型生物材料在纳米技术中的发展具有重要意义(Mu et al., 2012)。

药理学

- 生物医学应用中的硼酸聚合物:含硼酸的聚合物已被用于治疗艾滋病、肥胖症、糖尿病和癌症等疾病。它们独特的反应性和溶解性使它们在药物传递系统中具有价值(Cambre & Sumerlin, 2011)。

分析化学

- 生物物质的化学传感器:硼酸传感器在检测碳水化合物、多巴胺以及氟化物和铜等离子方面取得了进展。它们的荧光特性和反应机制对于医学诊断和生物化学研究具有重要意义(Huang et al., 2012)。

药物传递

- 含硼酸药物的聚合载体:开发了用于包封含硼酸药物(如硼替佐米)的聚合载体,展示了靶向药物传递系统的进展。这种方法增强了药代动力学并减少了非靶向效应(Kim, Suzuki, & Nagasaki, 2020)。

作用机制

Target of Action

The primary target of [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoborane, such as [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid, with a halide or triflate under basic conditions .

Mode of Action

The [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoborane group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of complex organic compounds, including conjugated systems of alkenes, styrenes, or biaryl compounds .

Pharmacokinetics

The compound’s success in the suzuki-miyaura cross-coupling reaction is attributed to its stability, ease of preparation, and environmental benignity .

Result of Action

The result of the action of [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires basic conditions . Furthermore, the reaction is known for its tolerance to various functional groups, contributing to its wide applicability .

属性

IUPAC Name |

[4-[(ethylsulfonylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11-13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCYTDXDVUMVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

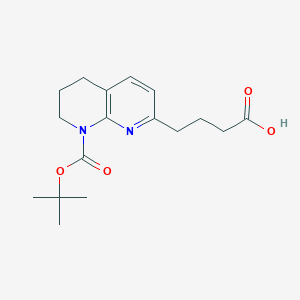

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

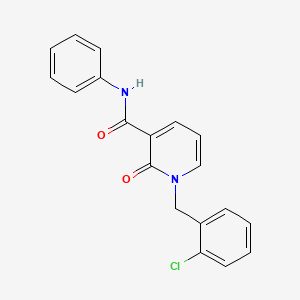

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)

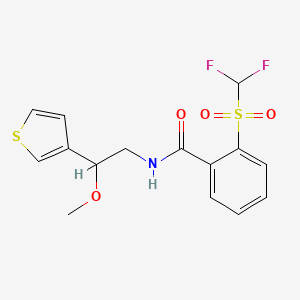

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)